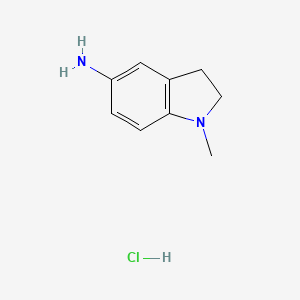

1-Methylindolin-5-amine hydrochloride

Description

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindol-5-amine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;/h2-3,6H,4-5,10H2,1H3;1H |

InChI Key |

PARNYMULGLLIHU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)N.Cl |

Origin of Product |

United States |

Green Chemistry Principles Applied to Indoline Amine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles and indolines to create more sustainable, efficient, and environmentally benign processes.

Key green approaches include:

Use of Benign Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green methodologies prioritize the use of safer alternatives like water and ethanol (B145695). researchgate.netnih.gov Micellar catalysis, using surfactants like TPGS-750-M in water, allows for reactions of hydrophobic substrates, such as the zinc-mediated reduction of nitroarenes, to be performed in an aqueous environment at room temperature. nih.gov

Catalytic Reactions: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. This includes the use of heterogeneous catalysts like Pd/C for hydrogenation, which can be easily recovered and reused. nih.gov Electrocatalytic methods, which use electricity to drive reactions and avoid chemical oxidants, are also being developed for the synthesis of functionalized indolines. nih.gov

Atom Economy: Multicomponent reactions (MCRs), such as the Ugi reaction, are highly atom-economical as they combine three or more starting materials into a single product in one step, minimizing waste. researchgate.net

Energy Efficiency: The use of microwave irradiation and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. bldpharm.com Flow chemistry, in particular, allows for better control over reaction parameters, leading to higher yields and purity while minimizing waste.

Renewable Feedstocks and Safer Reagents: Efforts are made to replace hazardous reagents. For example, catalytic hydrogenation using H₂ gas replaces stoichiometric metal reductants that generate large amounts of inorganic waste.

Synthesis of Precursor Molecules for 1 Methylindolin 5 Amine Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Indoline Core

The indoline ring system in 1-Methylindolin-5-amine is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the potent electron-donating effects of two nitrogen atoms: the tertiary amine within the indoline ring (N-1) and the primary exocyclic amine at the C-5 position. Both groups direct incoming electrophiles to the ortho and para positions relative to themselves.

The primary amino group (-NH₂) at C-5 is a powerful activating group, directing electrophiles primarily to the C-4 and C-6 positions. byjus.com The indoline nitrogen (N-1) also activates the aromatic ring, reinforcing the electron density at C-4 and C-6. Due to steric hindrance from the adjacent five-membered ring, the C-6 position is generally the most favored site for substitution. The C-4 position is also activated, but substitution there is subject to greater steric hindrance.

Typical EAS reactions like halogenation, nitration, and sulfonation are expected to proceed readily. For instance, reaction with bromine water at room temperature would likely lead to polybromination, yielding 2,4,6-tribromoaniline (B120722) derivatives, a common outcome for highly activated anilines. byjus.combyjus.com To achieve selective mono-substitution, the high reactivity of the amino group must be moderated. This is typically accomplished by protecting the amine, for example, through acetylation with acetic anhydride (B1165640) to form an amide. The resulting acetamido group (–NHCOCH₃) is less activating, allowing for more controlled substitution. byjus.com After the desired substitution is performed, the protecting group can be removed via hydrolysis to restore the primary amine.

Sulfonation of aniline (B41778) with concentrated sulfuric acid yields p-aminobenzenesulfonic acid (sulfanilic acid), and a similar reaction is anticipated for the indoline substrate, likely yielding 6-amino-1-methylindoline-4-sulfonic acid as the major product. byjus.com It is important to note that Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful with anilines because the Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic amino group, creating a strongly deactivating ammonium (B1175870) salt. byjus.com

Nucleophilic Reactions Involving the Primary Amine Functionality

The primary amine at the C-5 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. byjus.com This allows it to readily react with a wide range of electrophiles, forming a variety of stable covalent bonds. The nucleophilicity of amines generally increases with the number of electron-donating alkyl groups, but secondary amines are often found to be the strongest nucleophiles in practice, balancing electronic effects with steric hindrance. masterorganicchemistry.com As a primary arylamine, 1-methylindolin-5-amine is a moderately strong nucleophile, capable of participating in numerous transformations.

Key reactions involving this primary amine include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides, a reaction that forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. msu.edu

Alkylation: Reaction with alkyl halides, which can lead to a mixture of secondary and tertiary amines and even quaternary ammonium salts due to the increased nucleophilicity of the alkylated products. msu.edu More controlled alkylation can be achieved via reductive amination.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.

Imine Formation: Condensation with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

The reactivity of the amine is pH-dependent; in acidic conditions, the amine is protonated to form an ammonium salt, which is not nucleophilic. Therefore, these reactions are typically carried out under neutral or basic conditions.

Oxidation and Reduction Pathways of the Indoline Scaffold and its Substituents

The 1-methylindolin-5-amine scaffold possesses several sites susceptible to oxidation-reduction reactions. The indoline core, a dihydroindole, is the reduced form of an indole. It can be aromatized to the corresponding indole derivative under various oxidative conditions. For example, oxidation of N-methylindole can lead to the formation of soluble oligomers and cyclic trimers. rsc.org Enzymatic oxidation of indole derivatives, such as with chloroperoxidase or other peroxidases, can yield oxindoles as major products. nih.gov The 1-methyl group on the indoline nitrogen makes it a poor substrate for some enzymatic oxidations that may rely on N-H hydrogen bonding for substrate recognition. nih.govacs.org

The primary amino group can also be oxidized. Mild oxidation might lead to the formation of nitroso or nitro derivatives, while stronger conditions could result in polymerization. Furthermore, the benzylic C-H bonds of the indoline ring at C-2 and C-3 are potential sites for oxidation.

Regarding reduction, the aromatic ring is generally stable to catalytic hydrogenation under conditions that would reduce other functional groups. However, functional groups introduced onto the scaffold can be readily reduced. A key transformation is the reduction of a nitro group, which can be introduced via electrophilic aromatic substitution (as discussed in section 3.1). The reduction of a nitro-substituted indoline back to the amine can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd/C) or treatment with metals in acidic solution (e.g., Fe, Sn, SnCl₂). d-nb.info This nitro-reduction sequence provides a versatile route for introducing an amino group at specific positions on the aromatic ring.

Cyclization, Rearrangement, and Ring Enlargement Reactions of 1-Methylindolin-5-amine Hydrochloride Derivatives

The bifunctional nature of 1-methylindolin-5-amine, possessing both a nucleophilic amine and an activated aromatic ring, makes it an excellent precursor for constructing more complex, fused heterocyclic systems. The primary amine can act as a handle to build new rings onto the indoline core.

Cyclization Reactions: The 5-amino group can react with bifunctional electrophiles to form new heterocyclic rings. For instance:

Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) can lead to the formation of a fused pyridine (B92270) ring via the Skraup or Doebner-von Miller reaction, yielding a pyrido-indoline system.

Reaction with α-haloketones can be used to construct fused pyrazine (B50134) rings (the Quinoxaline synthesis).

Intramolecular cyclization of derivatives is also a powerful strategy. For example, an amide generated from the primary amine could undergo electro-oxidative cyclization via an amidyl radical intermediate to form five- or six-membered rings. nih.gov

Rearrangement and Ring Enlargement: While less common, derivatives of aminoindolines can undergo rearrangement. It has been documented that aminoindoles can undergo ring enlargement to form cinnoline (B1195905) derivatives. researchgate.net This type of transformation could potentially be applied to derivatives of 1-methylindolin-5-amine, where oxidative conditions might facilitate the incorporation of the exocyclic amine's nitrogen into an expanded ring system.

A summary of potential cyclization strategies is presented below.

| Reagent Type | Resulting Fused Ring | Reaction Name/Type |

| 1,2-Dicarbonyls | Pyrazine | Quinoxaline Synthesis |

| 1,3-Dicarbonyls | Pyridine | Skraup/Doebner-von Miller |

| α,β-Unsaturated Ketones | Pyridine | Friedländer Annulation |

| Phosgene (B1210022)/Thio-phosgene | Imidazole (Urea/Thiourea) | Heterocycle Formation |

Comprehensive Derivatization Strategies for Functional Group Interconversion

Amide, Urea, and Carbamate (B1207046) Formation

The primary amine of 1-methylindolin-5-amine is readily converted into amide, urea, and carbamate derivatives, which are prominent functional groups in medicinal chemistry. nih.gov These transformations are generally high-yielding and proceed under mild conditions.

Amide Formation: This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct.

Urea Formation: Symmetrical or unsymmetrical ureas can be synthesized. Reaction with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI) first forms an activated isocyanate intermediate, which then reacts with another amine. nih.govgoogle.com Alternatively, direct reaction with an appropriate isocyanate yields the target urea. The reaction of primary amines with CO₂ under pressure can also produce ureas, proceeding through an ammonium carbamate intermediate. researchgate.net

Carbamate Formation: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by reacting it with an alcohol in the presence of an activating agent like phosgene.

The table below summarizes common reagents for these transformations.

| Derivative | Reagent 1 | Reagent 2 | Conditions |

| Amide | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Anhydrous solvent, 0°C to RT |

| Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | Anhydrous solvent, RT to heat | |

| Urea | Isocyanate (R-NCO) | - | Anhydrous solvent, RT |

| Carbonyldiimidazole (CDI) | Second Amine (R'-NH₂) | Stepwise, anhydrous solvent | |

| Carbamate | Chloroformate (R-O-COCl) | Base (e.g., Pyridine) | Anhydrous solvent, 0°C to RT |

Alkylation and Acylation of Nitrogen and Carbon Centers

N-Alkylation and N-Acylation: The nitrogen centers of 1-methylindolin-5-amine exhibit different reactivities.

Primary Amine (C5-NH₂): As discussed, this site is readily acylated to form amides. Alkylation with alkyl halides is also facile but can be difficult to control, often resulting in over-alkylation to form secondary and tertiary amines. msu.edu A superior method for controlled mono-alkylation is reductive amination . masterorganicchemistry.com In this process, the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.comyoutube.com

Indoline Nitrogen (N-1): This nitrogen is a tertiary amine and is already alkylated with a methyl group. It cannot be further alkylated or acylated under standard conditions. It lacks the proton necessary for acylation and is generally not nucleophilic enough to displace a halide from another alkyl halide.

C-Alkylation and C-Acylation: As mentioned in section 3.1, Friedel-Crafts alkylation and acylation at the aromatic carbon centers are generally not feasible due to the deactivation of the ring by the Lewis acid catalyst complexing with the amine. Alternative methods would be required for C-C bond formation.

Coupling Reactions and Heterocycle Annulation (e.g., Oxalamide Formation) of this compound

Advanced studies into the chemical reactivity of this compound have explored its utility as a building block in the synthesis of more complex molecular architectures through coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of novel compounds with desired properties. While specific research on the direct formation of oxalamides from this compound is not extensively detailed in the reviewed literature, its participation in other significant amide-forming coupling reactions has been documented.

The reaction was carried out using standard peptide coupling conditions, which typically involve activating the carboxylic acid to facilitate nucleophilic attack by the amine. google.com Following the reaction, the target compound was purified using flash chromatography. google.com Characterization of the final product confirmed the successful formation of the amide linkage. google.com

Table 1: Research Findings on the Coupling Reaction of 1-Methylindolin-5-amine

| Reactant 1 | Reactant 2 | Product | Overall Yield | Analytical Data |

| 1-Methylindolin-5-amine | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative | N-(1-methylindolin-5-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide derivative | 42% | ESI/APCI(+) : 462 (M+H) ESI/APCI(-) : 460 (M-H) ¹H NMR (DMSO-d₆) δ : 10.15 (1H, s, NH), 7.90 (1H, d), 7.41 (1H, d) google.com |

This documented reactivity underscores the potential of this compound to serve as a versatile amine component in various coupling reactions for the generation of complex heterocyclic systems. Further exploration into its reactivity, including heterocycle annulation strategies like oxalamide formation, could unveil new synthetic pathways and molecular entities.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methylindolin 5 Amine Hydrochloride and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Methylindolin-5-amine (B1603054) hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques is employed to assign all proton and carbon signals unequivocally.

Proton NMR (¹H NMR) for Proton Environment and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons and their immediate electronic environment. In the case of 1-Methylindolin-5-amine hydrochloride, the ¹H NMR spectrum reveals characteristic signals for the aromatic, aliphatic, and methyl protons.

Due to the limited public availability of the specific ¹H NMR spectrum for this compound, a detailed analysis can be inferred from its close analogue, 1-methylindoline (B1632755). For 1-methylindoline, the aromatic protons typically appear in the range of δ 6.5-7.2 ppm. rsc.org The protons on the five-membered ring, specifically the two methylene (B1212753) groups, resonate at approximately δ 2.8-3.4 ppm as triplets, a consequence of spin-spin coupling with their neighbors. rsc.org The N-methyl group gives rise to a singlet peak around δ 2.6-2.8 ppm. rsc.org

For this compound, the presence of the amine group at the 5-position and the hydrochloride salt formation would induce notable shifts. The aromatic protons adjacent to the amine group would likely experience a shift in their resonance compared to the unsubstituted analogue. Furthermore, the protonation of the indoline (B122111) nitrogen by HCl would lead to a downfield shift of the adjacent methylene and methyl protons due to the increased electron-withdrawing effect of the positively charged nitrogen. The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the five-membered ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on analogue data and known substituent effects. Actual values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.8 - 7.5 | m | - |

| -CH₂- (Position 2) | 3.5 - 3.8 | t | 7-8 |

| -CH₂- (Position 3) | 3.0 - 3.3 | t | 7-8 |

| N-CH₃ | 2.8 - 3.1 | s | - |

| -NH₃⁺ | 7.5 - 8.5 | br s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Again, referencing the data for 1-methylindoline, the aromatic carbons resonate in the region of δ 107-154 ppm. rsc.org The aliphatic carbons of the indoline ring are found further upfield, typically between δ 28-57 ppm, while the N-methyl carbon appears around δ 36 ppm. rsc.org

The introduction of the amino group at the C-5 position in this compound will significantly influence the chemical shifts of the aromatic carbons. The C-5 carbon itself will be directly attached to the nitrogen and is expected to be shielded, while the ortho and para carbons (C-4, C-6, and C-7a) will also experience shifts. Protonation of the indoline nitrogen will cause a downfield shift for the adjacent carbons (C-2, C-3, and the N-methyl carbon).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on analogue data and known substituent effects.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 55 - 60 |

| C3 | 29 - 34 |

| C3a | 125 - 130 |

| C4 | 110 - 115 |

| C5 | 135 - 140 |

| C6 | 115 - 120 |

| C7 | 120 - 125 |

| C7a | 150 - 155 |

| N-CH₃ | 38 - 42 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY/ROESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound and its analogues. These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C-2 and C-3, confirming their adjacency in the five-membered ring. It would also reveal the coupling network within the aromatic ring. rsc.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum. rsc.orgmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule. For indoline derivatives, NOESY or ROESY can provide insights into the puckering of the five-membered ring and the spatial relationship between the substituents.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis (e.g., GC/MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

For this compound, ESI-MS would be a suitable technique. The molecular ion peak ([M+H]⁺) would be expected at an m/z corresponding to the protonated form of 1-Methylindolin-5-amine. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with very high precision. mdpi.com

The fragmentation of 1-Methylindolin-5-amine in the mass spectrometer would likely proceed through characteristic pathways for amines and indoline structures. Common fragmentation patterns include the loss of small neutral molecules or radicals. For instance, cleavage of the bond beta to the aromatic ring could lead to the loss of a CH₂=NCH₃ fragment. Alpha-cleavage next to the indoline nitrogen is also a common fragmentation pathway for such compounds. The presence of the aromatic ring will favor the formation of stable, resonance-stabilized fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for 1-Methylindolin-5-amine This table is a prediction based on general fragmentation patterns of amines and indoline derivatives.

| m/z | Possible Fragment |

| 148 | [M]⁺ (molecular ion of the free base) |

| 147 | [M-H]⁺ |

| 133 | [M-CH₃]⁺ |

| 118 | [M-C₂H₆]⁺ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at specific, characteristic frequencies.

The FTIR spectrum of this compound would exhibit several key absorption bands. The presence of the amine hydrochloride salt would be evident from the broad absorption in the range of 2400-2800 cm⁻¹ due to the N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺). The N-H bending vibrations would appear in the region of 1500-1600 cm⁻¹.

Other characteristic peaks would include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (around 2850-2960 cm⁻¹). The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine and the aliphatic amine would also be present in the fingerprint region (typically 1250-1360 cm⁻¹ for aromatic amines and 1020-1250 cm⁻¹ for aliphatic amines).

Table 4: Predicted FTIR Absorption Bands for this compound This table is a prediction based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 2800-2400 | N-H stretch | Ammonium salt (-NH₃⁺) |

| 1600-1450 | C=C stretch | Aromatic |

| 1600-1500 | N-H bend | Ammonium salt (-NH₃⁺) |

| 1360-1250 | C-N stretch | Aromatic Amine |

| 1250-1020 | C-N stretch | Aliphatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. This absorption is due to electronic transitions within the molecule and is characteristic of the chromophores present.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted indoline chromophore. Indoline itself exhibits absorption maxima around 240 nm and 290 nm. The presence of the amino group at the 5-position, which is an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.

Protonation of the amino group to form the hydrochloride salt would likely result in a hypsochromic shift (a shift to shorter wavelengths) compared to the free amine. This is because the lone pair of electrons on the nitrogen, which is responsible for the auxochromic effect through resonance with the aromatic ring, is engaged in bonding with the proton, thus reducing its electron-donating ability. The solvent used for the analysis can also influence the position and intensity of the absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima for 1-Methylindolin-5-amine and its Hydrochloride Salt This table is a prediction based on the properties of indoline and the effects of substituents.

| Compound | Predicted λmax (nm) | Electronic Transition |

| 1-Methylindolin-5-amine (free base) | ~250, ~300 | π → π |

| This compound | ~245, ~295 | π → π |

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal structure of this spirocyclic indoline derivative reveals a triclinic crystal system with the space group Pī. nih.govresearchgate.net The indoline ring system is nearly planar, and the dihedral angle between this ring and the oxirane ring is a significant 88.8(2)°. nih.govresearchgate.net In the crystal lattice, molecules form inversion dimers through C—H···O hydrogen bonds, creating characteristic R₂²(8) loops. These dimers are further linked into double chains along the nih.gov direction by another C—H···O interaction. nih.govresearchgate.net This detailed structural information highlights the types of intermolecular interactions that can govern the packing of indoline derivatives in the solid state.

Table 1: Crystal Data and Structure Refinement for methyl 1-methyl-2-oxospiro[indoline-3,2′-oxirane]-3′-carboxylate nih.govresearchgate.net

| Parameter | Value |

| Empirical formula | C₁₂H₁₁NO₄ |

| Formula weight | 233.22 |

| Temperature (K) | 293 |

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 7.1401 (4) |

| b (Å) | 8.7787 (4) |

| c (Å) | 9.0678 (4) |

| α (°) | 91.517 (3) |

| β (°) | 104.227 (3) |

| γ (°) | 94.714 (3) |

| Volume (ų) | 548.44 (5) |

| Z | 2 |

| Final R indexes [I > 2σ(I)] | R₁ = 0.055, wR₂ = 0.173 |

Microanalysis and Elemental Composition Verification

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements within a sample. This data is used to determine the empirical formula of a compound, which can then be compared to the theoretical formula to assess purity. While specific elemental analysis data for this compound is not provided in the searched literature, the characterization of its analogue, (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride (B599025) , offers a relevant example of this analytical technique.

The synthesis and characterization of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride involved its confirmation through elemental analysis, alongside other spectroscopic methods. The experimentally determined elemental composition would be compared against the calculated values for the proposed chemical formula to verify the identity of the synthesized compound.

Computational Chemistry and Theoretical Studies of 1 Methylindolin 5 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method in modern computational chemistry. jmchemsci.com It is employed to investigate the electronic structure of molecules, with its popularity stemming from a favorable balance between computational cost and accuracy. nih.gov DFT calculations for 1-Methylindolin-5-amine (B1603054) hydrochloride would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. nih.gov

During optimization, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. For the indoline (B122111) core of the molecule, DFT would provide precise values for the C-C and C-N bond lengths within the fused ring system, as well as the geometry around the chiral center, if applicable. The orientation of the methyl group on the nitrogen and the amine group on the benzene (B151609) ring would also be determined. Calculations are often performed using hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for organic molecules. nih.govnih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govresearchgate.net This allows for the theoretical assignment of spectral bands to specific motions of the atoms, such as N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, and various bending and ring deformation modes. Comparing the calculated vibrational spectrum with experimental data serves as a crucial validation of the computed structure. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 1-Methylindolin-5-amine This table presents hypothetical yet plausible data based on known values for similar molecular structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C(Methyl) | ~1.47 Å |

| Bond Length | C5-N(Amine) | ~1.40 Å |

| Bond Angle | C(Aromatic)-C5-N(Amine) | ~120.5° |

| Dihedral Angle | C4-C5-N(Amine)-H | ~180.0° |

While DFT is a cornerstone, other quantum chemical methods offer different levels of theory. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. jmchemsci.com Though computationally more demanding than DFT for a similar level of accuracy, they provide a valuable benchmark.

Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. wikipedia.orguni-muenchen.deuomustansiriyah.edu.iq These methods are significantly faster than DFT or ab initio approaches, making them suitable for very large molecules or for preliminary, high-throughput screening. wikipedia.orgresearchgate.net For 1-Methylindolin-5-amine hydrochloride, semi-empirical methods could be used for initial geometry optimizations or to explore potential energy surfaces quickly. However, for final, high-accuracy results, DFT or higher-level ab initio methods are generally preferred. uni-muenchen.de

These methods can also be extended to study electronically excited states. Time-Dependent DFT (TD-DFT) is a common approach to calculate the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. nih.govnih.gov This allows for the prediction of the molecule's absorption maxima (λmax) and provides insight into the nature of the electronic transitions, such as π-π* or n-π* transitions involving the aromatic system and heteroatoms.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com Unlike quantum chemical calculations that often focus on a static, minimum-energy structure, MD simulations provide a dynamic picture of molecular behavior.

For this compound, an MD simulation would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very short time steps.

These simulations are invaluable for exploring the conformational landscape of the molecule. The indoline ring is not perfectly planar, and MD can reveal the accessible puckering conformations and the energy barriers between them. It can also show the rotational freedom of the N-methyl and C-amine groups. Furthermore, MD simulations are crucial for studying intermolecular interactions. They can model how the protonated amine hydrochloride forms hydrogen bonds with water molecules or other potential binding partners, providing a detailed understanding of its solvation and interaction dynamics. mdpi.com The stability of a protein-ligand complex, for instance, can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or metabolic transformation, DFT calculations can be used to map out the entire reaction pathway.

This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

By locating the transition state structure and performing a vibrational frequency analysis (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate), chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. For example, if the amine group were to participate in a nucleophilic substitution reaction, computational modeling could elucidate the precise geometry of the attack and the electronic changes that occur throughout the process.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

As mentioned previously, quantum chemical calculations can predict various spectroscopic parameters. The in silico prediction of these properties is a critical step in characterizing a new or modified compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. als-journal.com Comparing the predicted spectrum with an experimentally recorded one helps confirm the molecular structure. nih.gov

IR Spectroscopy: DFT vibrational analysis yields frequencies and intensities that can be used to generate a theoretical IR spectrum. researchgate.net This is invaluable for assigning experimental peaks to specific molecular motions.

UV-Vis Spectroscopy: TD-DFT calculations predict the electronic transition energies and oscillator strengths, which correlate with the λmax and intensity of absorption bands in a UV-Vis spectrum. nih.gov

The close agreement between predicted and experimental spectra provides strong confidence in both the synthesized molecular structure and the computational model used.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data This table illustrates the typical validation process where calculated values are compared against experimental results.

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ) | ~7.0 ppm | ~7.1 ppm (B3LYP/GIAO) | Aromatic C-H |

| ¹³C NMR Chemical Shift (δ) | ~35.0 ppm | ~35.5 ppm (B3LYP/GIAO) | N-Methyl Carbon |

| IR Frequency (ν) | ~3400 cm⁻¹ | ~3415 cm⁻¹ (B3LYP) | Amine N-H Stretch |

| UV-Vis λmax | ~295 nm | ~290 nm (TD-DFT) | π-π* Transition |

Structure-Reactivity Relationship (SAR) Derivation from Computational Descriptors

Structure-Reactivity Relationships (SAR) aim to correlate a molecule's structural features with its chemical reactivity or biological activity. Computational chemistry provides a wealth of electronic descriptors that can be used to build these relationships quantitatively.

For this compound, DFT calculations can determine numerous reactivity descriptors:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is likely to undergo electrostatic interactions.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. These charges can help quantify the reactivity of specific sites, such as the nitrogen atoms or aromatic carbons.

By calculating these descriptors for a series of related indoline derivatives and correlating them with experimentally measured reaction rates or biological activities, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for rationally designing molecules with enhanced properties. researchgate.net

Applications of 1 Methylindolin 5 Amine Hydrochloride and Its Derivatives in Advanced Chemical Fields

Role as a Precursor and Intermediate in Complex Organic Synthesis

1-Methylindolin-5-amine (B1603054) hydrochloride serves as a crucial building block in the intricate field of organic synthesis. Its unique structure, featuring a reactive amine group on an indoline (B122111) scaffold, makes it a valuable precursor for constructing more complex molecules. Organic chemists utilize this compound as a starting material or key intermediate in multi-step synthetic pathways to generate a diverse array of target compounds.

The primary amine group of 1-methylindolin-5-amine is a key functional handle for a variety of chemical transformations. It can readily participate in reactions such as N-acylation, N-alkylation, and condensation reactions. These reactions allow for the introduction of new functionalities and the extension of the molecular framework. For instance, the amine can be converted into an amide, sulfonamide, or other nitrogen-containing groups, each imparting different chemical and physical properties to the resulting molecule.

A significant application of this intermediate is in the synthesis of heterocyclic compounds. The indoline core, combined with the reactivity of the amine group, provides a strategic starting point for constructing fused ring systems. Through carefully designed reaction sequences, chemists can build additional rings onto the indoline structure, leading to the formation of complex polycyclic molecules. These intricate structures are often sought after for their potential biological activity and are challenging to synthesize through other means.

The reductive amination of carbonyl compounds is a fundamental transformation in organic chemistry for the synthesis of primary amines, which are essential intermediates for a wide range of valuable chemicals. researchgate.net The process often involves the use of metal catalysts, such as ruthenium complexes, to facilitate the reaction between a ketone or aldehyde and ammonia (B1221849) under a hydrogen atmosphere. researchgate.net The resulting primary amines can then be isolated as free amines or converted to their hydrochloride salts for improved stability and handling. researchgate.net

In the broader context of organic synthesis, the development of efficient methods for creating carbon-nitrogen bonds is of paramount importance. The use of versatile precursors that can be readily functionalized is a key strategy in modern drug discovery and materials science. The availability of starting materials like 1-methylindolin-5-amine hydrochloride facilitates the exploration of novel chemical space and the synthesis of new molecular entities with desired properties.

Development of Novel Heterocyclic Scaffolds for Chemical Research

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and chemical biology, as these structures form the core of many biologically active molecules. This compound and its derivatives are valuable starting materials for the synthesis of new and diverse heterocyclic systems. The inherent reactivity of the amine group, coupled with the unique structural features of the indoline ring, allows for the construction of a wide variety of fused and substituted heterocyclic compounds.

One common strategy involves the condensation of the amine group with various bielectrophilic reagents to form new rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. Similarly, reactions with other reagents containing two electrophilic centers can be employed to construct a range of five-, six-, or even seven-membered heterocyclic rings fused to the indoline core. These reactions often proceed through a cascade of steps, including Michael addition and cyclocondensation, to afford the final heterocyclic scaffold. nih.gov

The Fischer indole (B1671886) synthesis is a classic and powerful method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. rsc.org This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org By analogy, derivatives of 1-methylindolin-5-amine can be envisioned as precursors to more complex, substituted indole-containing structures through similar cyclization strategies.

The synthesis of 5-aminopyrazoles represents another area where amine-containing precursors are crucial. beilstein-journals.org These compounds are valuable building blocks for a variety of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org The general synthetic approach involves the condensation of a hydrazine (B178648) with a β-ketonitrile or a related species. beilstein-journals.org The resulting 5-aminopyrazole can then undergo further cyclization reactions to generate the desired fused heterocyclic scaffold. beilstein-journals.org The versatility of these reactions allows for the creation of a large library of diverse heterocyclic compounds for biological screening.

The development of new synthetic methodologies for accessing these novel scaffolds is an active area of research. For instance, the use of α-aminoamidines as reagents for the synthesis of tetrahydroquinazolines has been reported. nih.gov This method offers a mild and efficient route to these important heterocyclic compounds. nih.gov The ability to readily access a diverse range of heterocyclic scaffolds from readily available starting materials like this compound is critical for advancing chemical research and drug discovery programs.

Interactive Table: Examples of Heterocyclic Scaffolds Derived from Amine Precursors

| Precursor Type | Reagent | Resulting Scaffold | Key Reaction Type |

| 5-Aminopyrazole | β-Diketone | Pyrazolo[3,4-b]pyridine | Condensation |

| Phenylhydrazine | Ketone | Indole | Fischer Indole Synthesis |

| α-Aminoamidine | Diarylidencyclohexanone | Tetrahydroquinazoline | Michael Addition/Cyclocondensation |

| 5-Aminopyrazole | Bielectrophilic Moiety | Pyrazoloazine | Condensation |

Potential in Materials Science and Engineering

The unique chemical structure of this compound and its derivatives suggests potential applications in the field of materials science and engineering. The aromatic indoline core, coupled with the reactive amine functionality, provides a platform for the design and synthesis of novel materials with tailored properties.

Applications in Dye and Pigment Synthesis

While specific examples detailing the use of this compound in commercial dyes and pigments are not prevalent in the provided search results, its chemical structure contains features common to many chromophores. The aromatic system of the indoline ring can be extended through conjugation by chemical modification, a key principle in the design of organic colorants. The amine group serves as a versatile handle to introduce or connect to other conjugated systems, potentially leading to the formation of azo dyes or other classes of colored compounds. The synthesis of organic pigments is noted as a sub-field within material science where such building blocks could be relevant. bldpharm.com

Investigation in Corrosion Inhibition Formulations

Organic compounds containing heteroatoms like nitrogen and sulfur, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. nih.govasrjetsjournal.orgresearchgate.netresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.netmdpi.com The amine group in this compound can protonate in acidic solutions, leading to electrostatic interactions with the negatively charged metal surface. Furthermore, the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring can coordinate with the vacant d-orbitals of the metal, leading to chemisorption.

Studies on similar heterocyclic compounds have demonstrated their efficacy as corrosion inhibitors. For example, derivatives of quinoline (B57606) and pyrazole (B372694) have been shown to inhibit the corrosion of mild steel in hydrochloric acid. nih.govasrjetsjournal.org The inhibition efficiency of these compounds typically increases with their concentration. asrjetsjournal.orgresearchgate.net The mechanism of inhibition is often described as mixed-type, meaning that the inhibitor affects both the anodic and cathodic corrosion reactions. nih.gov The formation of a protective film on the metal surface has been confirmed by techniques such as scanning electron microscopy (SEM). researchgate.net Given these precedents, this compound and its derivatives represent a promising class of compounds for investigation as corrosion inhibitors.

Interactive Table: Corrosion Inhibition Data for Related Compounds

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 1-Methylisoquinoline | Mild Steel | 1 M HCl | Increases with concentration |

| Benzo[h]quinoline hydrazone derivatives | Carbon Steel | 1.0 M HCl | High |

| Morpholine Mannich bases | N80 Steel | 1.0 M HCl | >90% at 300 ppm |

Contributions to Electronic and Optical Materials

The molecular structure of this compound suggests its potential as a building block for organic electronic and optical materials. bldpharm.com The indoline core is an electron-rich aromatic system that can be chemically modified to tune its electronic properties. The amine group provides a reactive site for attaching other functional groups, allowing for the creation of larger, conjugated molecules with specific electronic and photophysical characteristics.

Derivatives of indoline and related heterocyclic systems are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to synthesize a wide range of derivatives from a common precursor like this compound is advantageous for systematically studying structure-property relationships and optimizing material performance. While direct applications of this specific compound are not detailed in the search results, its classification as an organic monomer and its relevance to electronic and optical materials is noted. bldpharm.com

Catalytic Applications and Reaction Development

Primary amines and their derivatives can play a significant role in catalysis, either as the catalyst itself or as a ligand for a metal catalyst. The amine group in this compound can act as a Brønsted or Lewis base, and it can also participate in hydrogen bonding interactions. These properties make it a candidate for use in organocatalysis.

For instance, primary amines derived from cinchona alkaloids have been successfully used as catalysts in enantioselective Michael addition reactions. beilstein-journals.org These catalysts operate through the formation of an iminium ion intermediate with the substrate, which then directs the stereochemical outcome of the reaction. beilstein-journals.org While there are no specific reports of this compound being used in this capacity, its primary amine functionality suggests its potential for exploration in similar organocatalytic transformations.

In the realm of metal-catalyzed reactions, amines are widely used as ligands to modulate the reactivity and selectivity of the metal center. The nitrogen atom of the amine can coordinate to a metal, influencing its electronic and steric environment. This can have a profound effect on the outcome of a catalytic reaction.

Furthermore, the development of new reactions often relies on the availability of versatile starting materials. The reactivity of the amine group in this compound allows it to be a participant in various reaction development studies. For example, it could be used as a substrate in the development of new C-N bond-forming reactions or as a directing group in C-H activation reactions. The use of triazine-based reagents for catalytic amide bond formation highlights the importance of amine reactivity in the development of new synthetic methods. nih.gov

Emerging Research Directions and Future Perspectives in 1 Methylindolin 5 Amine Hydrochloride Chemistry

Enantioselective Synthesis and Chiral Resolution of Indoline (B122111) Amines

The development of methods for the enantioselective synthesis of chiral indolines is a significant area of research, as the stereochemistry of these compounds is often crucial for their biological activity. While specific methods for the enantioselective synthesis of 1-Methylindolin-5-amine (B1603054) hydrochloride are not yet widely reported, general strategies for creating chiral indoline scaffolds are highly relevant.

Future research will likely focus on the development of catalytic asymmetric methods to introduce chirality into the indoline core. This could involve the use of chiral catalysts in reactions such as asymmetric hydrogenation of corresponding indoles or intramolecular cyclization of prochiral precursors. For instance, organocatalytic methods have been successfully employed for the stereoselective synthesis of indolin-3-yl acetates, demonstrating the potential for creating tertiary and exocyclic quaternary stereogenic centers with excellent control. nih.gov

Another promising avenue is the chiral resolution of racemic mixtures of 1-Methylindolin-5-amine. This can be achieved through various techniques, including the formation of diastereomeric salts with chiral resolving agents, followed by separation and subsequent liberation of the desired enantiomer.

Table 1: Potential Strategies for Enantioselective Synthesis and Chiral Resolution

| Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity in the formation of the indoline ring or its functionalization. | High efficiency, potential for high enantiomeric excess. |

| Chiral Pool Synthesis | Starting from a readily available chiral precursor to build the indoline scaffold. | Predictable stereochemistry. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent or chiral chromatography. | Applicable when direct asymmetric synthesis is challenging. |

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The application of flow chemistry to the synthesis of indoline derivatives is a rapidly growing area of interest. researchgate.netcardiff.ac.ukmdpi.com

The synthesis of 1-Methylindolin-5-amine hydrochloride could be significantly enhanced by transitioning to a continuous flow process. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. For example, the reduction of a nitro group and subsequent cyclization to form the indoline ring can be performed in a continuous flow setup, often with reduced reaction times and improved safety profiles. nih.gov Furthermore, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. nih.govuc.ptrsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for Indoline Derivatives

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Often challenging to scale up. | Readily scalable by running the system for longer or using parallel reactors. |

| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Smaller reaction volumes at any given time enhance safety. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Efficiency | May require isolation and purification of intermediates, leading to lower overall yields. | Can enable multi-step reactions in a single, continuous process, improving efficiency. nih.govuc.ptrsc.org |

Development of Novel Catalytic Systems for Regioselective and Stereoselective Functionalization

The development of novel catalytic systems is crucial for the regioselective and stereoselective functionalization of the indoline core, enabling the synthesis of a diverse range of derivatives with tailored properties. While the functionalization of the benzene (B151609) ring of indoles has been a challenge, recent advances in C-H activation and directed metalation are opening up new possibilities. acs.orgnih.govnih.govacs.org

For this compound, the amino group can act as a directing group to guide the functionalization of the aromatic ring. Future research will likely focus on the use of transition metal catalysts, such as rhodium and ruthenium, to achieve regioselective C-H functionalization at positions that are otherwise difficult to access. nih.govnih.govacs.org For example, rhodium(III)-catalyzed oxidative cross-coupling has been shown to be an efficient method for the preparation of 7-substituted indoles. acs.org

Furthermore, the development of catalysts for the stereoselective functionalization of the pyrrole (B145914) ring of the indoline nucleus will continue to be a major focus. This could enable the introduction of new chiral centers with high levels of control, further expanding the chemical space accessible from this compound. acs.org

Exploration of Sustainable and Non-traditional Reaction Media

The principles of green chemistry are increasingly influencing the design of synthetic routes. The exploration of sustainable and non-traditional reaction media is a key aspect of this, aiming to reduce the environmental impact of chemical processes.

For the synthesis of this compound and its derivatives, researchers are investigating the use of greener solvents such as water, ionic liquids, and supercritical fluids. beilstein-journals.orgresearchgate.net For example, the synthesis of bis(indolyl)methanes has been successfully carried out in water, which offers significant environmental advantages over traditional organic solvents. beilstein-journals.org Propylene carbonate has also been explored as an eco-friendly solvent for indole (B1671886) synthesis. researchgate.net

Solvent-free reaction conditions are another promising approach to sustainable synthesis. beilstein-journals.org These methods not only reduce solvent waste but can also lead to improved reaction rates and easier product isolation. The development of multicomponent reactions that proceed under mild and benign conditions, using ethanol (B145695) as a solvent or even no solvent, represents a significant step towards more sustainable indole synthesis. rsc.orgrug.nl

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Table 3: Applications of AI and Machine Learning in Indoline Synthesis

| Application | Description | Potential Impact |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes to a target molecule based on known chemical reactions. nih.gov | Discovery of novel and more efficient synthetic pathways. |

| Reaction Prediction | ML models predict the outcome of a reaction, including yield and byproducts. eurekalert.org | Reduced need for trial-and-error experimentation. |

| Reaction Optimization | AI algorithms identify the optimal reaction conditions to maximize yield and purity. preprints.orgresearchgate.net | Improved efficiency and cost-effectiveness of synthesis. |

| Autonomous Synthesis | Integration of AI with robotic platforms for automated design, execution, and optimization of reactions. chemcopilot.com | Accelerated discovery and development of new molecules. |

Q & A

What are the recommended synthetic routes for 1-methylindolin-5-amine hydrochloride, and how can purity be optimized during synthesis?

Basic Research Question

this compound can be synthesized via reductive alkylation of indole derivatives or through cyclization of precursor amines. Key steps include protecting the indole nitrogen, introducing the methyl group via alkylation, and subsequent acidification to form the hydrochloride salt. To optimize purity, use high-performance liquid chromatography (HPLC) with a C18 column and mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) to monitor intermediates and final product purity ≥98% . Recrystallization from ethanol/water mixtures can further enhance crystallinity and reduce impurities like unreacted starting materials.

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during structural elucidation of this compound?

Advanced Research Question

Contradictions in spectroscopic data may arise from residual solvents, tautomerism, or salt formation. For nuclear magnetic resonance (NMR), compare chemical shifts with analogous compounds (e.g., 5-methoxyindole derivatives) and use deuterated dimethyl sulfoxide (DMSO-d6) to minimize solvent interference . For mass spectrometry (MS), electrospray ionization (ESI) in positive ion mode is preferred to detect the protonated molecular ion [M+H]⁺. Cross-validate with computational tools (e.g., density functional theory) to predict spectra and confirm assignments . Document all parameters (e.g., solvent, pH) to ensure reproducibility .

What analytical methods are most effective for quantifying trace impurities (e.g., heavy metals, residual solvents) in this compound?

Basic Research Question

Inductively coupled plasma mass spectrometry (ICP-MS) is recommended for heavy metal analysis (e.g., Pb, Cd) with detection limits ≤20 μg/g, as per pharmacopeial guidelines . For residual solvents, gas chromatography (GC) with flame ionization detection (FID) and a DB-624 column can quantify Class 2/3 solvents (e.g., ethanol, dichloromethane). Validate methods per ICH Q2(R1), ensuring linearity (R² >0.995) and recovery (90–110%) .

How does the hydrochloride salt form influence the stability and solubility of 1-methylindolin-5-amine under physiological conditions?

Advanced Research Question

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce stability in alkaline environments. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation products (e.g., free base or oxidation byproducts). Use phosphate-buffered saline (PBS, pH 7.4) for solubility assays and correlate with computational solubility parameters (e.g., Hansen solubility parameters) . For in vitro models, pre-equilibrate solutions to 37°C to mimic physiological conditions .

What strategies can mitigate batch-to-batch variability in the biological activity of this compound?

Advanced Research Question

Variability often stems from inconsistent crystallinity or impurity profiles. Implement process analytical technology (PAT), such as in-line Fourier-transform infrared (FTIR) spectroscopy, to monitor reaction progress. Use design of experiments (DoE) to optimize critical parameters (e.g., reaction temperature, stoichiometry). For biological assays, include a reference standard (e.g., USP-grade) and normalize activity to purity-adjusted concentrations .

How should researchers design dose-response studies for this compound to account for its pharmacokinetic properties?

Advanced Research Question

Leverage physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. In vitro, determine permeability using Caco-2 cell monolayers and metabolic stability via liver microsomes. In vivo, use logD (octanol/water distribution coefficient) to guide dosing intervals. For acute toxicity studies, apply the OECD 423 guideline, starting with a dose range of 50–300 mg/kg in rodent models .

What are the best practices for reporting synthetic and analytical data of this compound in manuscripts?

Basic Research Question

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report yields, purification methods, and characterization data (NMR, MS, elemental analysis) for ≥95% pure batches.

- Analytical : Include validation parameters (LOQ, LOD) and chromatograms in supplementary materials.

- Safety : Reference SDS documentation for handling precautions (e.g., eye protection, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.